molecular formula C17H13BrN6O2 B2390708 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine CAS No. 931329-41-8

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2390708
CAS No.: 931329-41-8
M. Wt: 413.235
InChI Key: UQVHRPQNYLQTMG-UHFFFAOYSA-N
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Description

The compound 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold comprising a 1,2,3-triazole and a 1,2,4-oxadiazole ring. Key structural attributes include:

  • 4-Bromophenyl substituent: Positioned at the 3-position of the oxadiazole ring, this electron-withdrawing group enhances stability and may influence biological activity .
  • 2-Methoxyphenyl group: Attached to the triazole ring, the methoxy substituent modulates electronic and steric properties .

Synthetic routes for analogous compounds suggest that Huisgen cycloaddition or Buchwald–Hartwig amination could be employed for triazole formation, while oxadiazole rings are typically synthesized via cyclization of acylhydrazides .

Properties

IUPAC Name

5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxyphenyl)triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN6O2/c1-25-13-5-3-2-4-12(13)24-15(19)14(21-23-24)17-20-16(22-26-17)10-6-8-11(18)9-7-10/h2-9H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVHRPQNYLQTMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a bromophenyl halide and a suitable catalyst.

    Formation of the Triazole Ring: The triazole ring is typically formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, using a methoxyphenyl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxadiazole ring to an amine.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

    Cycloaddition: The triazole ring can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

    Cycloaddition: Azides and alkynes are commonly used in cycloaddition reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, substitution may yield various substituted derivatives, and cycloaddition may yield larger ring systems.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazole and triazole possess significant antimicrobial properties. The compound may exhibit similar effects due to the presence of the oxadiazole ring, which has been linked to antibacterial and antifungal activities. For instance, studies on related oxadiazole compounds have shown promising results against various pathogens, indicating that this compound could be developed as a new antimicrobial agent .

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been extensively studied. Compounds containing the oxadiazole structure have shown efficacy against several cancer cell lines. For example, a study highlighted that certain oxadiazole derivatives demonstrated significant growth inhibition in glioblastoma cell lines . The specific compound may also be evaluated for its cytotoxic effects using similar methodologies.

Anti-inflammatory Effects

Compounds with triazole structures are known for their anti-inflammatory properties. The incorporation of triazole into the molecular framework of this compound suggests potential applications in treating inflammatory diseases. Research on related triazole derivatives has shown their ability to inhibit inflammatory pathways, making this compound a candidate for further investigation in this area .

Insecticidal Activity

The biological significance of oxadiazoles extends to agricultural applications as well. Some derivatives have demonstrated insecticidal properties, which could be beneficial in pest management strategies. The specific compound's efficacy against agricultural pests remains an area for future research but holds promise based on the activity of related compounds .

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
Antimicrobial ActivityCompounds with oxadiazole rings showed significant activity against bacteria and fungi.
Anticancer StudiesCertain oxadiazole derivatives inhibited growth in glioblastoma cell lines significantly.
Insecticidal PropertiesOxadiazole derivatives exhibited notable insecticidal activity against common agricultural pests.

Mechanism of Action

The mechanism of action of 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares the target compound with structurally related analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported) Reference
Target Compound C₁₇H₁₃BrN₆O₂ 425.23 g/mol 4-Bromophenyl (oxadiazole); 2-methoxyphenyl (triazole) Not explicitly reported
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine C₁₈H₁₅ClN₆O₃ 422.81 g/mol 4-Chlorophenyl (oxadiazole); 2,5-dimethoxyphenyl (triazole) N/A
4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-bromophenyl)-1H-1,2,3-triazol-5-amine C₁₇H₁₁BrN₆O₃ 427.21 g/mol Benzodioxolyl (oxadiazole); 4-bromophenyl (triazole) Screening candidate (anticancer)
5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine C₉H₉BrN₄ 253.10 g/mol 4-Bromobenzyl (triazole) N/A

Key Observations :

  • Halogen Effects : Replacement of bromine with chlorine (e.g., 4-chlorophenyl in ) reduces molecular weight by ~2.4% and may alter lipophilicity.
  • Hybrid Scaffolds : Benzodioxolyl-substituted oxadiazoles (as in ) introduce additional oxygen atoms, enhancing solubility but possibly reducing membrane permeability.

Spectroscopic and Analytical Data

  • IR Spectroscopy : Analogues like 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine exhibit characteristic NH stretches at 3323 cm⁻¹ and C-Br vibrations at 561 cm⁻¹, consistent with bromoaryl motifs .
  • NMR Profiles : Triazole-amine protons in similar compounds resonate at δ ~9.41 ppm (DMSO-d₆), while methoxy groups appear as singlets near δ 3.8–4.0 ppm .

Biological Activity

The compound 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a derivative of oxadiazole and triazole that has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Structural Characteristics

The molecular structure of the compound is characterized by the presence of a 1,2,4-oxadiazole and 1,2,3-triazole ring system. The oxadiazole moiety is known for its diverse biological properties. The compound's planar conformation is stabilized by intramolecular hydrogen bonding and π–π interactions between aromatic rings .

Table 1: Structural Data

PropertyValue
Molecular FormulaC₁₄H₉BrN₂O₂
Molecular Weight317.14 g/mol
Crystal SystemMonoclinic
Space GroupP21
Largest Deviation0.159 Å
Packing Typeπ–π interactions

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole and triazole moieties exhibit significant anticancer activity. For instance, structure–activity relationship (SAR) analyses indicate that para-substituted derivatives show remarkable potential against various cancer cell lines, including MCF-7 (breast cancer) and HT29 (colon cancer) cells . The presence of electron-withdrawing groups such as bromine enhances the cytotoxic effects of these compounds.

Case Study : A derivative similar to the compound was tested against the MCF-7 cell line, yielding an IC₅₀ value of 1.61 µg/mL, indicating strong antiproliferative activity .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been extensively documented. Compounds with halogen substituents at the para position have shown enhanced activity against both Gram-positive and Gram-negative bacteria . The compound's structure suggests that it may possess similar antimicrobial properties due to the presence of bromine.

Case Study : A related oxadiazole derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of oxadiazole derivatives. The introduction of methoxy groups has been associated with increased radical scavenging activity. Studies suggest that such modifications can enhance the overall antioxidant potential of the compounds.

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